n,n'-Dimethylbenzidine
Overview
Description
N,N’-Dimethylbenzidine is an aromatic amine that exists as a white-to-reddish powder or crystals at room temperature. It is slightly soluble in water and soluble in ethanol, ether, and dilute acids. This compound is known for its use in the production of dyes and pigments and has been studied for its potential carcinogenic effects .
Preparation Methods
N,N’-Dimethylbenzidine can be synthesized through several methods. One common method involves the reduction of nitrobenzene to 1,2-diphenylhydrazine using iron powder as the reducing agent. This hydrazine is then treated with mineral acids to induce a rearrangement reaction, resulting in the formation of N,N’-dimethylbenzidine . Industrial production methods often involve similar reduction and rearrangement processes, with the product being isolated as either the hydrochloride or sulfate salt .
Chemical Reactions Analysis
N,N’-Dimethylbenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized electrochemically to form N,N,N’,N’-tetramethylbenzidine . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like iron powder. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N’-Dimethylbenzidine has several scientific research applications. It is used in the study of the metabolism and disposition of benzidine-congener-derived dyes . Additionally, it is employed in the evaluation of genetic toxicity, in vivo toxicity, and carcinogenicity of dyes derived from benzidine congeners . This compound is also used in the synthesis of organic hole-transporting materials for thin-film deposition .
Mechanism of Action
The mechanism of action of N,N’-Dimethylbenzidine involves its metabolic conversion to reactive intermediates that can bind to DNA and proteins, leading to potential carcinogenic effects . The compound is metabolized by enzymatic reduction, forming free N,N’-dimethylbenzidine, which can then interact with cellular components . This interaction can result in the formation of DNA adducts and subsequent mutagenesis.
Comparison with Similar Compounds
N,N’-Dimethylbenzidine is structurally similar to other benzidine derivatives, such as benzidine and 3,3’-dimethoxybenzidine . Benzidine is a known human carcinogen, while 3,3’-dimethoxybenzidine is reasonably anticipated to be a human carcinogen . Compared to these compounds, N,N’-Dimethylbenzidine has unique properties that make it valuable in specific industrial and research applications. Its structural similarity to other benzidine derivatives allows for comparative studies on their carcinogenic potential and metabolic pathways.
Conclusion
N,N’-Dimethylbenzidine is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and potential health risks make it an important subject of study in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
N-methyl-4-[4-(methylamino)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQWILNAAODRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC=C(C=C2)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950837 | |
Record name | N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2810-74-4 | |
Record name | N,N′-Dimethylbenzidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2810-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC86613 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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